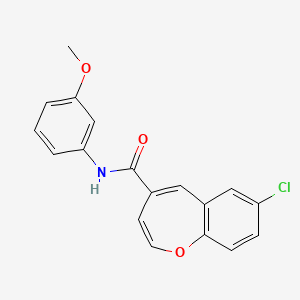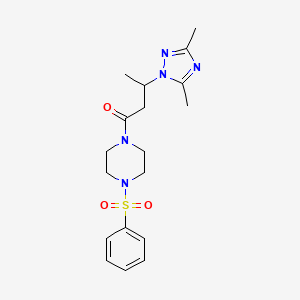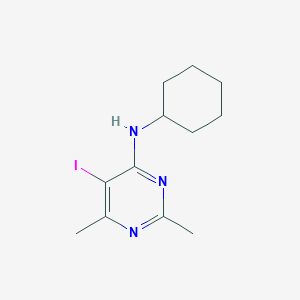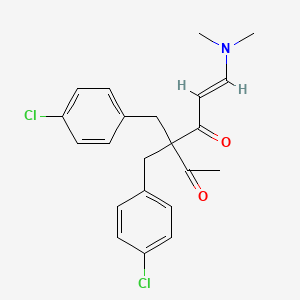
7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit glycogen synthase kinase-3 (7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide), which is involved in various signaling pathways that regulate cell growth, differentiation, and survival. 7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has been implicated in the pathogenesis of various diseases, including Alzheimer's disease, bipolar disorder, diabetes, and cancer.
Wirkmechanismus
The mechanism of action of 7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide involves the inhibition of 7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide, which is a serine/threonine kinase that regulates various signaling pathways. 7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide is involved in the regulation of glycogen metabolism, gene expression, cell cycle progression, and apoptosis. Inhibition of 7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide by 7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit 7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide activity in vitro and in vivo, leading to the activation of various downstream signaling pathways. It has also been shown to have anti-inflammatory and neuroprotective effects in various animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide in lab experiments include its specificity for 7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide, its ability to activate downstream signaling pathways, and its potential therapeutic applications in various diseases. However, the limitations of using this compound include its potential toxicity, its limited solubility in aqueous solutions, and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for research on 7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide. One direction is to explore its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, diabetes, and cancer. Another direction is to investigate its potential off-target effects and toxicity in various animal models. Finally, future research could focus on developing more potent and selective 7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide inhibitors based on the structure of 7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide.
Synthesemethoden
The synthesis of 7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide involves the reaction of 3-methoxyaniline with 2-chlorobenzoyl chloride in the presence of a base, followed by cyclization with potassium carbonate and 4-bromo-2-fluoroaniline. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
Eigenschaften
IUPAC Name |
7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-16-4-2-3-15(11-16)20-18(21)12-7-8-23-17-6-5-14(19)10-13(17)9-12/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFNKPQKZBSLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B2899953.png)

![[3-(3-Methoxyphenyl)isoxazol-5-yl]methylamine](/img/structure/B2899955.png)


![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2899959.png)
![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2899965.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2899967.png)

![1-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-3-cyclopropylurea](/img/structure/B2899969.png)
![2-[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2899972.png)

![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2899974.png)
![2-amino-N-cyclohexyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2899975.png)